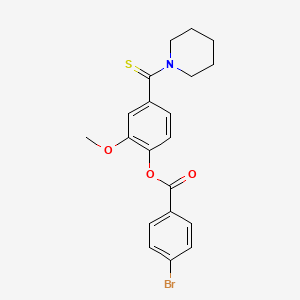![molecular formula C19H17BrFN5OS B11662386 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-溴-2-氟苯基)亚甲基]-2-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼是一种复杂的有机化合物,它包含溴、氟和三唑基团。
准备方法
合成路线和反应条件
N’-[(E)-(5-溴-2-氟苯基)亚甲基]-2-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼的合成通常涉及以下步骤:
酰肼的形成: 第一步涉及2-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酸乙酯与水合肼反应形成相应的酰肼。
缩合反应: 然后在酸性条件下,将酰肼与5-溴-2-氟苯甲醛反应,通过缩合反应形成最终产物。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用自动化反应器,精确控制反应条件(温度、pH 值、溶剂),以及纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在三唑环中的硫原子上。
还原: 还原反应可以在腙键上发生,可能将其转化为相应的肼。
取代: 苯环上的溴和氟原子可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
氧化: 产物可能包括亚砜或砜。
还原: 主要产物将是相应的肼衍生物。
取代: 用各种亲核试剂取代溴或氟原子的取代衍生物。
科学研究应用
药物化学: 它可以作为开发新药物的先导化合物,特别是由于其三唑基团以其生物活性而闻名。
材料科学: 该化合物可用于合成具有特定电子或光学性质的新型材料。
生物学研究: 由于它能够与特定酶或受体相互作用,它可以作为生物化学研究中的探针或抑制剂。
作用机制
N’-[(E)-(5-溴-2-氟苯基)亚甲基]-2-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼的作用机制将取决于其具体应用。在药物化学中,它可能会与酶或受体等分子靶标相互作用,抑制其活性或改变其功能。已知三唑环与金属离子结合,这可能是其在生物系统中作用机制的一部分。
相似化合物的比较
类似化合物
- N’-[(E)-(5-溴-2-噻吩基)亚甲基]-2-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼
- N’-[(E)-(5-溴-2-氟苯基)亚甲基]-2-{[4-(4-甲氧基苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
N’-[(E)-(5-溴-2-氟苯基)亚甲基]-2-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼的独特性在于其官能团的特定组合,这可能赋予其独特的生物学或材料特性。苯环上同时存在溴和氟原子以及三唑基团,使其与其他类似化合物不同。
属性
分子式 |
C19H17BrFN5OS |
|---|---|
分子量 |
462.3 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17BrFN5OS/c1-2-26-18(13-6-4-3-5-7-13)24-25-19(26)28-12-17(27)23-22-11-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+ |
InChI 键 |
UZRXBRZHJOYSMK-SSDVNMTOSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)F)C3=CC=CC=C3 |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662312.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)-N-(4-nitrophenyl)butanamide (non-preferred name)](/img/structure/B11662318.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662321.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11662341.png)
![Methyl 2-({[2-(4-tert-butylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662346.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11662359.png)
![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide](/img/structure/B11662374.png)
![ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate](/img/structure/B11662378.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B11662396.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11662403.png)
![ethyl 2-{[(2Z)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662405.png)

![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
